molecular formula C13H10N2O5 B421358 (E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE

(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE

Cat. No.: B421358
M. Wt: 274.23g/mol
InChI Key: JOFNMGXZBXICLZ-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE is a complex organic compound featuring a furan ring substituted with a nitrophenyl group and an amino acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE typically involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with amino acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE involves its interaction with specific molecular targets. The nitrophenyl group can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The furan ring can also participate in electron transfer reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE is unique due to its combination of a nitrophenyl group and an amino acetate moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H10N2O5

Molecular Weight

274.23g/mol

IUPAC Name

[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino] acetate

InChI

InChI=1S/C13H10N2O5/c1-9(16)20-14-8-12-6-7-13(19-12)10-2-4-11(5-3-10)15(17)18/h2-8H,1H3/b14-8+

InChI Key

JOFNMGXZBXICLZ-RIYZIHGNSA-N

SMILES

CC(=O)ON=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

CC(=O)O/N=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)ON=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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